

Unveiling the Structural Nuances of Cyclohexanecarbohydrazide Analogs: A Technical Examination

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Compound of Interest

Compound Name: **Cyclohexanecarbohydrazide**

Cat. No.: **B1361583**

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A definitive crystal structure for the parent compound, **Cyclohexanecarbohydrazide**, is not publicly available within crystallographic databases. However, a comprehensive understanding of its structural characteristics can be gleaned from the analysis of its closely related derivatives. This technical guide provides an in-depth examination of the crystal structures of two representative analogs: (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide and 2-cyano-N'-(cyclohexylidene)acetohydrazide. The insights derived from these structures offer valuable information for researchers, scientists, and professionals in the field of drug development, where the carbohydrazide moiety is a significant pharmacophore.

Derivatives of **cyclohexanecarbohydrazide** are a class of compounds that have garnered considerable interest in medicinal chemistry due to their wide spectrum of biological activities. Research has indicated their potential as antibacterial, anticonvulsant, anti-inflammatory, and antitumoral agents.^[1] The three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents.

Core Structural Features: A Comparative Analysis

The crystal structures of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide and 2-cyano-N'-(cyclohexylidene)acetohydrazide reveal key conformational and packing features that are likely to be influential in the broader class of **cyclohexanecarbohydrazide** derivatives. A central feature in both structures is the presence

of a cyclohexane ring, which adopts a stable chair conformation.[2][3] The arrangement of substituents on this ring and the nature of the hydrazide linkage significantly influence the overall molecular geometry and the intermolecular interactions that dictate the crystal packing.

Crystallographic Data Summary

The crystallographic data for the two analyzed derivatives are summarized in the tables below, providing a quantitative comparison of their unit cell parameters and refinement statistics.

Table 1: Crystallographic Data for (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide[2]

Parameter	Value
Chemical Formula	C ₁₅ H ₂₁ N ₃ OS
Molecular Weight	291.41 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	12.345(3)
b (Å)	18.456(4)
c (Å)	14.123(3)
α (°)	90
β (°)	109.59(3)
γ (°)	90
Volume (Å ³)	3034.9(11)
Z	8
Temperature (K)	293

Table 2: Crystallographic Data for 2-cyano-N'-(cyclohexylidene)acetohydrazide[3]

Parameter	Value
Chemical Formula	C ₉ H ₁₃ N ₃ O
Molecular Weight	179.22 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	4.8420(2)
b (Å)	9.7407(7)
c (Å)	10.7071(8)
α (°)	73.917(9)
β (°)	82.819(10)
γ (°)	75.980(9)
Volume (Å ³)	469.87(5)
Z	2
Temperature (K)	100

Intermolecular Interactions and Supramolecular Assembly

Hydrogen bonding plays a pivotal role in the supramolecular assembly of both derivatives. In the crystal of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide, the two independent molecules in the asymmetric unit are linked by N—H⋯S hydrogen bonds, forming 'dimers'.^[2] These dimers are further connected into ribbons by C—H⋯π interactions.^[2] Additionally, an intramolecular O—H⋯N hydrogen bond is observed in each molecule, contributing to the planarity of the Schiff base moiety.^[2]

Similarly, the crystal structure of 2-cyano-N'-(cyclohexylidene)acetohydrazide features inversion dimers linked by pairs of N—H⋯O hydrogen bonds.^{[3][4]} These dimeric units are further extended into ladders along the direction through C—H⋯N (cyanide) interactions.^{[3][4]}

Table 3: Key Hydrogen Bond Geometries

Compound	Donor- H···Accepto r	D-H (Å)	H···A (Å)	D···A (Å)	D-H···A (°)
(E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide (Molecule A)[2]	O1A-H1OA···N1A	-	-	-	-
N2A-H1N2···S1B	-	-	-	-	-
2-cyano-N'-(cyclohexylidene)acetohydrazide[3]	N2-H2···O1 ⁱ	0.88(2)	2.05(2)	2.921(1)	173(2)

Note: Detailed hydrogen bond geometries for the first compound were not explicitly tabulated in the source but the interactions were described.

Experimental Protocols

The synthesis and crystal growth of these compounds are crucial steps for their structural elucidation. The general workflow involves the synthesis of the target molecule followed by crystallization and subsequent X-ray diffraction analysis.

Synthesis and Crystallization

(E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide: 2-Hydroxy-3-methylbenzaldehyde (5.00 mmol) was dissolved in methanol (20 ml), and glacial acetic acid (0.20 ml) was added.[2] The mixture was refluxed for 30 minutes. A solution of N-

cyclohexylhydrazinecarbothioamide (5 mmol) in methanol (20 ml) was then added dropwise with stirring.^[2] The resulting solution was refluxed for 4 hours.^[2] A colorless precipitate was obtained after evaporation of the solvent.^[2] The crude product was washed with n-hexane and then purified by recrystallization from acetonitrile.^[2] Colorless, block-like crystals suitable for X-ray diffraction were obtained by slow evaporation of the acetonitrile solution.^[2]

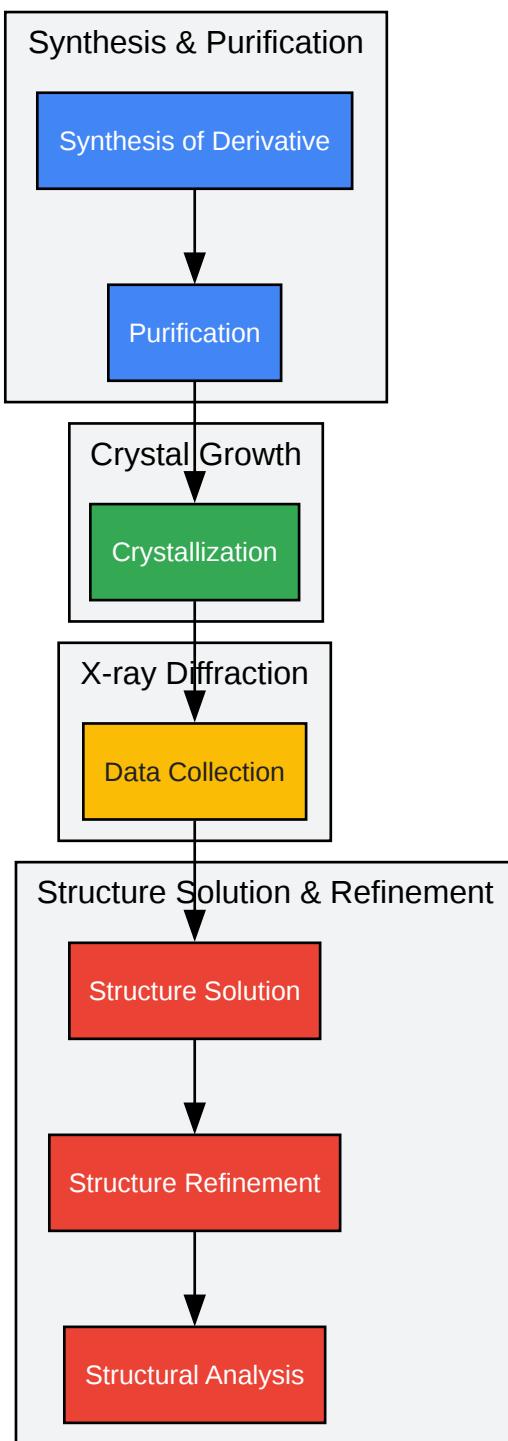
2-cyano-N'-(cyclohexylidene)acetohydrazide: Cyclohexanone (0.01 mol) was added to a solution of cyanoacetylhydrazine (0.01 mol) in 1,4-dioxane (20 ml).^[3] The mixture was heated under reflux for 2 hours and then poured into an ice/water mixture.^[3] The resulting solid product was collected by filtration.^[3] Yellow slab-like crystals were obtained by the slow evaporation of an ethanol solution of the product.^[3]

X-ray Diffraction Data Collection and Structure Refinement

For both compounds, single-crystal X-ray diffraction data were collected on a diffractometer using graphite-monochromated Mo K α radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². For 2-cyano-N'-(cyclohexylidene)acetohydrazide, the N-bound H atom was located in a difference map and refined freely, while C-bound H atoms were placed in idealized positions and refined as riding atoms.^[3] In the case of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide, the O- and N-bound H atoms were located in a difference Fourier map and refined freely, while C-bound H atoms were positioned geometrically and refined using a riding model.^[2]

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow from the synthesis of a **cyclohexanecarbohydrazide** derivative to its complete crystal structure analysis.



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Experimental workflow for crystal structure determination.

In conclusion, while the crystal structure of the parent **Cyclohexanecarbohydrazide** remains elusive, the detailed structural analyses of its derivatives provide invaluable insights into the

conformational preferences, hydrogen bonding patterns, and supramolecular assemblies that characterize this important class of compounds. This information serves as a foundational resource for the future design and development of novel therapeutic agents based on the **cyclohexanecarbohydrazide** scaffold.

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